6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-octyl-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-octyl-4(3H)-pyrimidinone is a useful research compound. Its molecular formula is C18H28N4O4 and its molecular weight is 364.446. The purity is usually 95%.
BenchChem offers high-quality 6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-octyl-4(3H)-pyrimidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-octyl-4(3H)-pyrimidinone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Complex Formation and Solution Speciation: A study focusing on pyrimidinones, including compounds with similar structures, explored their synthesis, acid-base properties, and ability to form stable complexes with metals such as vanadium (IV) oxide. These compounds were characterized using techniques like potentiometry, EPR, and UV-Vis, highlighting their potential in metal coordination chemistry and applications in medicinal chemistry (Gonçalves et al., 2013).
Biological Activities
Anticancer and Antimicrobial Properties
Pyrazole derivatives, related to the compound , have shown promise in bioactivity studies. For instance, certain pyrazole-pyrimidinone hybrids were synthesized and evaluated for their antitumor, antifungal, and antibacterial activities. These studies reveal the potential of such compounds to act as pharmacophore sites for developing new antimicrobial and anticancer agents (Titi et al., 2020).
Anti-inflammatory, Analgesic, and Antipyretic Activities
Research on novel pyrazolone derivatives attached to a pyrimidine moiety demonstrated significant anti-inflammatory, analgesic, and antipyretic activities. The presence of specific functional groups on the phenyl ring was found to enhance these biological activities, indicating the potential therapeutic applications of these compounds (Antre et al., 2011).
Drug Design and Development
- Selective Brain Penetrant Inhibitors: Compounds incorporating pyrazolo[3,4-d]pyrimidinone moieties have been investigated for their role in drug development, particularly as selective brain penetrant PDE9A inhibitors. Such inhibitors have shown procognitive activity in rodent models and potential for treating cognitive disorders, demonstrating the relevance of pyrimidinone derivatives in medicinal chemistry and neuropharmacology (Verhoest et al., 2012).
properties
IUPAC Name |
4-hydroxy-2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-5-octyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4/c1-3-4-5-6-7-8-9-14-15(24)19-18(20-16(14)25)22-17(26)13(10-11-23)12(2)21-22/h21,23H,3-11H2,1-2H3,(H2,19,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJUPHDBKRDCHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(N=C(NC1=O)N2C(=O)C(=C(N2)C)CCO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-octyl-4(3H)-pyrimidinone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.